3-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide
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Overview
Description
“3-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide”, also known as ABT-639, is a compound with the molecular formula C14H15FN2O2. It belongs to the family of isoxazole derivatives, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . An environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation without using any catalyst has been reported . This method has advantages of easier work-up, mild reaction condition, high yields, and shorter reaction time .Molecular Structure Analysis
The molecular structure of “this compound” includes a fluorine atom, a benzamide group, and a 3-methylisoxazol-5-yl group. The molecular weight of the compound is 262.284.Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Imaging Hypoxia and Tau Pathology
Research has highlighted the utility of fluorinated compounds in developing radiotracers for clinical imaging. A study by Ohkubo et al. (2021) demonstrated the automated radiosynthesis of two ^18F-labeled tracers, including [^18F]FMISO and [^18F]PM-PBB3, using [^18F]epifluorohydrin for imaging hypoxia and tau pathology, respectively. These radiotracers are significant for their clinical applications, particularly in diagnosing and monitoring diseases by imaging specific pathological conditions (Ohkubo et al., 2021).
Antitumor Properties
The antitumor potential of fluorinated benzothiazoles has been investigated, revealing that fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxic effects in vitro against certain human breast cancer cell lines. This suggests a promising direction for the development of new chemotherapeutic agents leveraging the unique properties of fluorinated compounds (Hutchinson et al., 2001).
Antimicrobial Activity
The exploration of fluorinated benzamides for antimicrobial applications has revealed significant activity against fungi and Gram-positive microorganisms. A study on fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) found these compounds to possess notable antifungal and antibacterial properties, underscoring the potential of fluorinated benzamides in developing new antimicrobial agents (Carmellino et al., 1994).
Imaging Sigma2 Receptor Status
Fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), offering a novel approach for cancer diagnosis and the evaluation of tumor progress (Tu et al., 2007).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the lack of specific information, it is difficult to predict the downstream effects of this compound .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
properties
IUPAC Name |
3-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-10-8-13(19-17-10)6-3-7-16-14(18)11-4-2-5-12(15)9-11/h2,4-5,8-9H,3,6-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPYHYKCIRGUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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